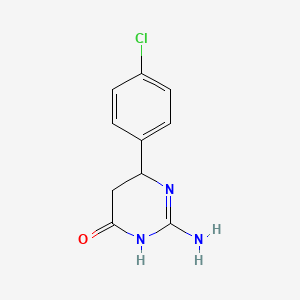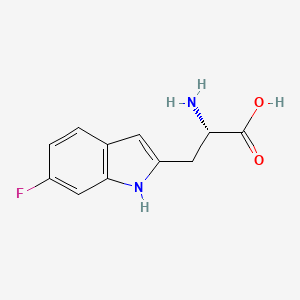
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is a compound that belongs to the class of amino acids. It features a fluorinated indole ring, which is a significant structural motif in medicinal chemistry due to its presence in various bioactive molecules. The compound’s unique structure makes it an interesting subject for research in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid typically involves the following steps:
Starting Material: The synthesis begins with 6-fluoroindole, which is commercially available or can be synthesized from fluorobenzene derivatives.
Functionalization: The indole ring is functionalized at the 2-position to introduce the carboxylic acid group. This can be achieved through various methods, including metal-catalyzed cross-coupling reactions.
Amino Acid Formation:
Resolution: The final step involves the resolution of the racemic mixture to obtain the (S)-enantiomer, which can be achieved through chiral chromatography or enzymatic methods.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The fluorine atom on the indole ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as oxo, hydroxy, and substituted indole derivatives.
Applications De Recherche Scientifique
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a precursor for various industrial chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorinated indole ring can engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which are crucial for its biological activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest its involvement in modulating neurotransmitter systems.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-1H-indole-2-carboxylic acid
- 6-Fluoro-4-iodo-1H-indole
- 5,6-Difluoro-1H-indole-2-carboxylic acid
Uniqueness
(S)-2-Amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid is unique due to its specific substitution pattern and the presence of both an amino acid and a fluorinated indole moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propriétés
Formule moléculaire |
C11H11FN2O2 |
|---|---|
Poids moléculaire |
222.22 g/mol |
Nom IUPAC |
(2S)-2-amino-3-(6-fluoro-1H-indol-2-yl)propanoic acid |
InChI |
InChI=1S/C11H11FN2O2/c12-7-2-1-6-3-8(14-10(6)4-7)5-9(13)11(15)16/h1-4,9,14H,5,13H2,(H,15,16)/t9-/m0/s1 |
Clé InChI |
WZVMQSYBGONRBK-VIFPVBQESA-N |
SMILES isomérique |
C1=CC2=C(C=C1F)NC(=C2)C[C@@H](C(=O)O)N |
SMILES canonique |
C1=CC2=C(C=C1F)NC(=C2)CC(C(=O)O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Bromo-4-[1,1,2-trifluoro-2-(trifluoromethoxy)ethoxy]benzoic acid](/img/structure/B12851342.png)


![7-Bromo-6-fluoro-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B12851347.png)
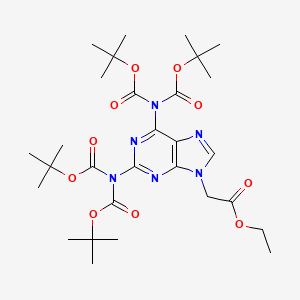
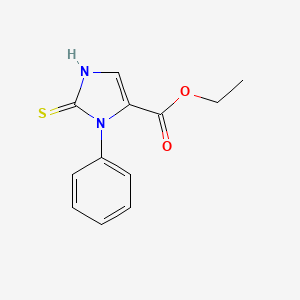
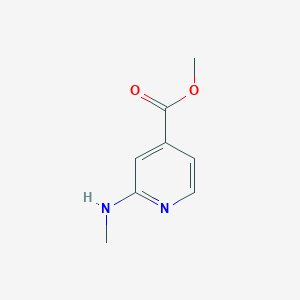

![[2-[(6S,8S,10S,11S,13S,14S,16R,17R)-9-bromo-6-fluoro-11,17-dihydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate](/img/structure/B12851373.png)
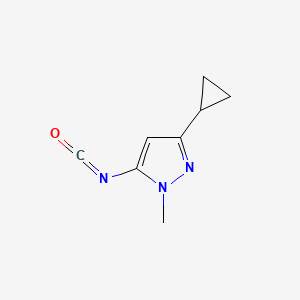
![5-Chloropyrimido[4,5-c]pyridazine](/img/structure/B12851387.png)
![N-[5-Chloro-6-Methyl-2-(2-Pyridinyl)-4-Pyrimidinyl]-N'-[4-(Trifluoromethyl)-2-Pyridinyl]-1,2-Ethanediamine](/img/structure/B12851392.png)

